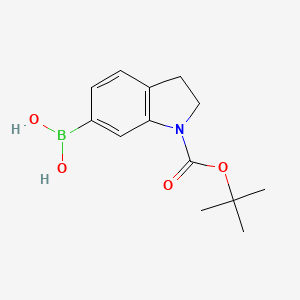

1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

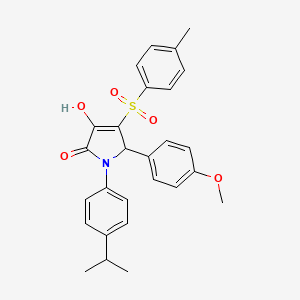

1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid is a chemical compound with the molecular formula C13H18BNO4 . It has a molecular weight of 263.1 . The compound is typically stored in an inert atmosphere and under -20°C . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-4-5-10(14(17)18)8-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 263.1 . The compound should be stored in an inert atmosphere and under -20°C .Scientific Research Applications

N-Boc Deprotection and Synthesis Methods

- Selective Deprotection with Silica Gel : A method using silica gel in refluxing toluene for deprotecting N-Boc groups, including N-Boc protected indoline, shows high yields and could be a useful tool in organic synthesis (Z. Min, 2007).

- N-Boc Catalysis : The heteropoly acid H3PW12O40 was found to be an efficient catalyst for N-tert-butoxycarbonylation of amines, offering a more environmentally benign approach (Heydari et al., 2007).

- Preparation of Guanidines : Utilizing N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride offers an efficient method for bis-Boc protected guanidine formation, especially for amino compounds that are highly deactivated (Kim & Qian, 1993).

Catalysis and Polymer Science

- Organo-catalysis by Ionic Liquids : Ionic liquids based on 1-alkyl-3-methylimidazolium cations efficiently catalyze N-tert-butoxycarbonylation of amines, showing excellent chemoselectivity (Sarkar et al., 2011).

- Thermal Decomposition of Methacrylate Polymers : The study of radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymers shows how the BOC group can be used in polymer materials chemistry, particularly in thermal decomposition processes (Jing et al., 2019).

Advanced Material Applications

- Electrochromic Thin Films : A study on the preparation and metal ion complexation of a polyaniline derivative P1 substituted with tert-butyloxycarbonyl and terpyridine groups for the development of organized electrochromic films. This research demonstrates the potential applications of BOC groups in advanced material science (Maier & Tieke, 2012).

Peptide Synthesis and Organic Reactions

- Synthesis of Peptides : The use of tert-butyloxycarbonyl as the Nα-amino protecting group in peptide synthesis is highlighted, particularly for hydrophobic peptides and those containing ester and thioester moieties (Pedersen et al., 2013).

- C-2 Alkylation of Tryptophan : A palladium(II)-catalyzed norbornene-mediated regioselective alkylation at the C-2 indole position of N-tert-butyloxycarbonyl (Boc)-protected (S)-tryptophan ethyl ester was developed, showcasing an application in organic reactions (Potukuchi & Bach, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-6-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-4-5-10(14(17)18)8-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIBUIVBMRTSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCN2C(=O)OC(C)(C)C)C=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)indolin-6-yl-6-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2844148.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)

![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)

![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)

![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2844168.png)